

Application Note: Determination of Terbutylazine in Water Samples

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Compound of Interest

Compound Name: Terbuchlor

CAS No.: 4212-93-5

Cat. No.: B1295756

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Abstract

This application note details robust and sensitive analytical methods for the quantitative determination of Terbutylazine, a widely used triazine herbicide, in various water matrices. Given the potential for environmental contamination of surface and groundwater, reliable analytical protocols are crucial for monitoring and risk assessment.[1][2] This document provides comprehensive procedures for sample preparation using Solid-Phase Extraction (SPE) followed by analysis with High-Performance Liquid Chromatography-Diode Array Detection (HPLC-DAD), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods are suitable for researchers, environmental scientists, and water quality professionals.

Introduction

Terbutylazine is a selective herbicide used for the pre- and post-emergence control of broad-leaved and grass weeds in various crops.[3] Its persistence and potential for transport into water bodies necessitate sensitive and specific analytical methods for its detection at trace levels. The European Union and other regulatory bodies have set stringent maximum allowable concentrations for pesticides in drinking water, making accurate quantification essential. This

note provides detailed protocols for the analysis of Terbutylazine and its main degradation products in water, ensuring compliance with regulatory standards and supporting environmental monitoring programs.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is a widely used technique for the pre-concentration and purification of analytes from aqueous samples.

Materials:

- SPE cartridges: MCX cartridges or Oasis HLB cartridges are recommended.
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Ethyl acetate (HPLC grade)
- Dichloromethane (HPLC grade)
- Formic acid
- Ammonium hydroxide
- Anhydrous sodium sulfate
- Glass fiber filters (0.7 μm)
- SPE vacuum manifold

Procedure:

- Sample Filtration: Filter water samples through a 0.7- μm glass fiber filter to remove suspended solids.

- **Cartridge Conditioning:** Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
- **Sample Loading:** Load 200 mL to 1 L of the filtered water sample onto the conditioned SPE cartridge at a flow rate of approximately 10-20 mL/min.
- **Cartridge Washing:** Wash the cartridge with 5 mL of deionized water to remove interfering substances.
- **Cartridge Drying:** Dry the cartridge under vacuum for 10-15 minutes.
- **Elution:** Elute the retained analytes with an appropriate solvent. Common elution solvents include:
 - Methanol followed by a mixture of dichloromethane and methanol (e.g., 80:20 v/v).
 - Acetonitrile with 0.3% formic acid.
 - Ethyl acetate.
- **Concentration and Reconstitution:** Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume (e.g., 1 mL) of a suitable solvent (e.g., methanol or mobile phase) for instrumental analysis.

Analytical Methodologies

This method is suitable for the simultaneous determination of Terbutylazine and its major metabolites.

Instrumentation:

- HPLC system with a diode-array detector
- C8 or C18 reversed-phase analytical column (e.g., 4.6 mm x 250 mm, 5 μ m)

Chromatographic Conditions:

- **Mobile Phase:** A gradient of aqueous acetic acid (1%) and acetonitrile.

- Flow Rate: 1.0 mL/min
- Injection Volume: 20 μ L
- Column Temperature: 30 $^{\circ}$ C
- Detection Wavelength: 220 nm

GC-MS provides high sensitivity and selectivity for the analysis of triazine herbicides.

Instrumentation:

- Gas chromatograph coupled to a mass spectrometer (quadrupole or ion trap)
- Capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μ m)

GC Conditions:

- Injector Temperature: 250 $^{\circ}$ C
- Oven Temperature Program: Start at 70 $^{\circ}$ C, hold for 2 min, ramp to 280 $^{\circ}$ C at 10 $^{\circ}$ C/min, hold for 5 min.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Injection Mode: Splitless

MS Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV
- Acquisition Mode: Selected Ion Monitoring (SIM)
- Ions to Monitor for Terbutylazine: m/z 214, 229, 173

LC-MS/MS is the most sensitive and selective method for the determination of Terbutylazine at ultra-trace levels.

Instrumentation:

- UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer
- C18 reversed-phase analytical column (e.g., 2.1 mm x 100 mm, 1.8 μ m)

LC Conditions:

- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile with 0.1% formic acid
- Gradient: 5% B to 95% B over 10 minutes
- Flow Rate: 0.3 mL/min
- Injection Volume: 5-20 μ L
- Column Temperature: 40 °C

MS/MS Conditions:

- Ionization Mode: Electrospray Ionization (ESI), positive mode
- Acquisition Mode: Multiple Reaction Monitoring (MRM)
- Precursor Ion (m/z): 230.1
- Product Ions (m/z): 174.1 (quantifier), 118.1 (qualifier)
- Collision Energy: Optimized for the specific instrument.

Data Presentation

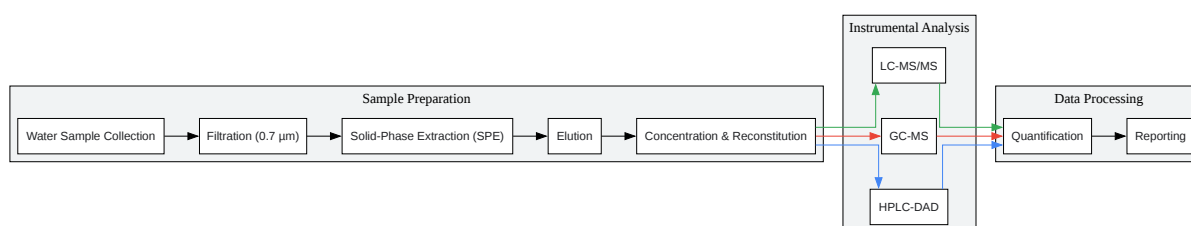
The following table summarizes the performance characteristics of the described analytical methods for the determination of Terbutylazine in water.

Parameter	HPLC-DAD	GC-MS	LC-MS/MS
Limit of Detection (LOD)	0.01 µg/L	0.1 pg/mL	sub-pg/mL to 1 µg/L
Limit of Quantitation (LOQ)	Not Specified	Not Specified	1 µg/L
Recovery	70-80%	93-103%	~98%
Relative Standard Deviation (RSD)	< 14.6%	Not Specified	Not Specified
Linearity (r^2)	> 0.99	> 0.99	> 0.99

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of Terbutylazine in water samples.

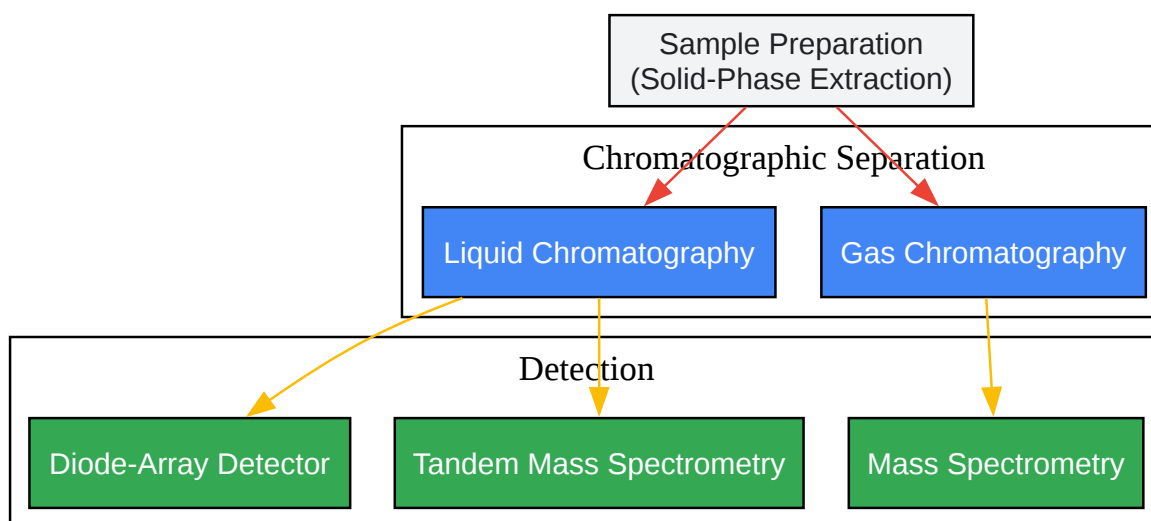


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Caption: General workflow for **Terbutylazine** analysis in water.

Logical Relationship of Analytical Techniques

The following diagram shows the relationship between the sample preparation and the different analytical techniques.



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Caption: Relationship between sample prep and analytical techniques.

Conclusion

The analytical methods presented in this application note provide sensitive and reliable means for the determination of Terbutylazine in water samples. The choice of method will depend on the required sensitivity, selectivity, and the availability of instrumentation. For routine monitoring, HPLC-DAD offers a cost-effective solution. For higher sensitivity and confirmation, GC-MS is a robust option. For the most demanding applications requiring ultra-trace level detection, LC-MS/MS is the method of choice. Proper sample preparation using SPE is critical for achieving accurate and precise results.

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References

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